molecular formula C19H20N2O3S B2745752 N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide CAS No. 865161-74-6

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide

Cat. No.: B2745752
CAS No.: 865161-74-6
M. Wt: 356.44
InChI Key: UOQUXITWJZKEGT-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial and Antimalarial Applications : A study highlighted the synthesis of novel benzothiazole-substituted β-lactam hybrids, utilizing (benzo[d]thiazol-2-yl)phenoxyacetic acid as a ketene source. These compounds demonstrated moderate antimicrobial activities against both Gram-positive and Gram-negative bacterial strains. Additionally, certain derivatives showed enhanced antimalarial potency, suggesting their potential as medicinal candidates. The study also assessed hemolytic activity and mammalian cell toxicity, underscoring their therapeutic relevance (Alborz et al., 2018).

  • Anticancer Potential : Research on 1,3,4-thiadiazole derivatives with a benzothiazole moiety indicated significant cytotoxic effects against various cancer cell lines, including lung, breast, and hepatocellular carcinoma cells. Certain compounds emerged as potent anticancer agents, highlighting the importance of structural modifications for enhanced therapeutic efficacy (Altıntop et al., 2019).

  • Neuroprotective and Anticonvulsant Effects : A series of N-(substituted benzothiazol-2-yl)amide derivatives were synthesized and evaluated for their neuroprotective and anticonvulsant effects. One compound, in particular, demonstrated promising efficacy, suggesting potential applications in developing safer anticonvulsants with additional neuroprotective benefits (Hassan et al., 2012).

Chemical Synthesis and Characterization

  • Heterocyclic Building Blocks : The synthesis of novel thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides showcased the utility of benzothiazole derivatives as electrophilic building blocks. This approach provides a versatile method for constructing complex heterocycles with potential pharmaceutical applications (Janardhan et al., 2014).

  • Photovoltaic Efficiency and Ligand-Protein Interactions : Spectroscopic and quantum mechanical studies on benzothiazole acetamide analogs explored their potential in dye-sensitized solar cells (DSSCs) due to good light-harvesting efficiency. Additionally, molecular docking studies with Cyclooxygenase 1 (COX1) suggested their bioactivity relevance, highlighting their multifaceted applications (Mary et al., 2020).

Properties

IUPAC Name

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-23-11-10-21-16-9-8-15(24-2)13-17(16)25-19(21)20-18(22)12-14-6-4-3-5-7-14/h3-9,13H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQUXITWJZKEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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